molecular formula C17H20FNO3 B8128493 tert-Butyl 3-((4-ethynyl-2-fluorophenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((4-ethynyl-2-fluorophenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8128493
M. Wt: 305.34 g/mol
InChI Key: BZOQYGZGEKOMJG-UHFFFAOYSA-N
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Description

Tert-Butyl 3-((4-ethynyl-2-fluorophenoxy)methyl)azetidine-1-carboxylate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an azetidine ring, and a fluorophenyl moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-ethynyl-2-fluorophenol and azetidine-1-carboxylic acid.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under an inert atmosphere, with temperatures ranging from 0°C to room temperature, and using common organic solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods:

  • Scale-Up: The synthesis is scaled up using reactors that allow for precise temperature and pressure control.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted phenols or azetidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves interactions with enzymes or receptors that modulate biological processes.

Comparison with Similar Compounds

  • Tert-Butyl (3-ethynyl-4-fluorophenoxy)dimethylsilane: Similar structure but with a silane group instead of azetidine.

  • Tert-Butyl (2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate: Contains an aminoethyl group instead of an azetidine ring.

Uniqueness: The presence of the azetidine ring in tert-Butyl 3-((4-ethynyl-2-fluorophenoxy)methyl)azetidine-1-carboxylate distinguishes it from other similar compounds, providing unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

tert-butyl 3-[(4-ethynyl-2-fluorophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3/c1-5-12-6-7-15(14(18)8-12)21-11-13-9-19(10-13)16(20)22-17(2,3)4/h1,6-8,13H,9-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOQYGZGEKOMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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